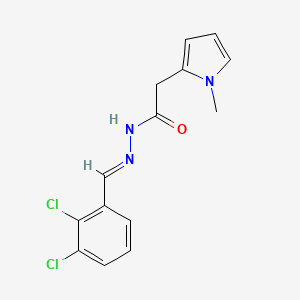
N'-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,3-ジクロロベンジリデン)-2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジドは、ヒドラゾン類に属する有機化合物です。これらの化合物は、その多様な生物活性で知られており、医薬品化学において医薬品開発に頻繁に使用されています。
準備方法
合成経路と反応条件
N'-(2,3-ジクロロベンジリデン)-2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジドの合成は、通常、2,3-ジクロロベンズアルデヒドと2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジドとの縮合反応によって行われます。この反応は、通常、エタノール溶媒中で還流条件下で数時間行われます。
工業的製造方法
この化合物の工業的製造方法では、同様の合成経路が採用される可能性がありますが、より大規模になります。収率と純度を最大化するために、連続フロー反応器の使用と反応条件の最適化が不可欠です。
化学反応の分析
反応の種類
N'-(2,3-ジクロロベンジリデン)-2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて対応する酸化物に変換することができます。
還元: 還元反応によって、ヒドラジン誘導体に変換することができます。
置換: ベンジリデン環のハロゲン原子は、他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と過酸化水素 (H₂O₂) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
置換: 求核置換反応は、メトキシドナトリウム (NaOCH₃) などの試薬を用いて行うことができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって酸化物が生成される可能性があり、還元によってヒドラジン誘導体が生成される可能性があります。
科学的研究の応用
N'-(2,3-ジクロロベンジリデン)-2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジドは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用を含む、潜在的な生物活性を調査されています。
医学: その生物活性により、医薬品開発における可能性のある用途が探られています。
産業: 特殊化学薬品や材料の製造に使用されています。
作用機序
N'-(2,3-ジクロロベンジリデン)-2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジドの作用機序には、特定の分子標的との相互作用が関与しています。これらの標的には、その生物活性に役割を果たす酵素や受容体も含まれる可能性があります。正確な経路と分子間相互作用は、詳細な生化学的研究によって解明する必要があります。
類似の化合物との比較
類似の化合物
- N'-(2,4-ジクロロベンジリデン)-2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジド
- N'-(2,3-ジクロロベンジリデン)-2-(1-エチル-1H-ピロール-2-イル)アセトヒドラジド
独自性
N'-(2,3-ジクロロベンジリデン)-2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジドは、ベンジリデン環の特定の置換パターンとピロール部分の存在により独自性があります。これらの構造的特徴は、その独特の化学的および生物学的特性に貢献しています。
類似化合物との比較
Similar Compounds
- N’-(2,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(2,3-Dichlorobenzylidene)-2-(1-ethyl-1H-pyrrol-2-YL)acetohydrazide
Uniqueness
N’-(2,3-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to its specific substitution pattern on the benzylidene ring and the presence of the pyrrole moiety. These structural features contribute to its distinct chemical and biological properties.
特性
分子式 |
C14H13Cl2N3O |
|---|---|
分子量 |
310.2 g/mol |
IUPAC名 |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13Cl2N3O/c1-19-7-3-5-11(19)8-13(20)18-17-9-10-4-2-6-12(15)14(10)16/h2-7,9H,8H2,1H3,(H,18,20)/b17-9+ |
InChIキー |
VMAJLFRHDWIUMK-RQZCQDPDSA-N |
異性体SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



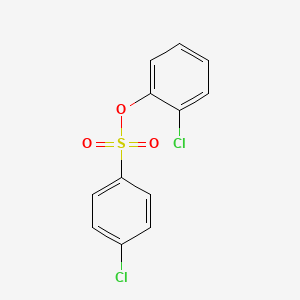
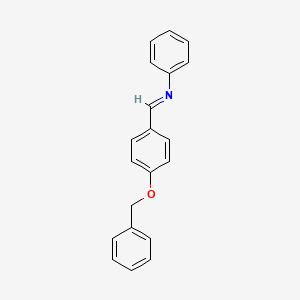
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
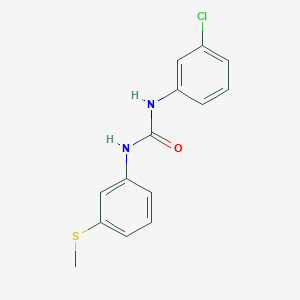
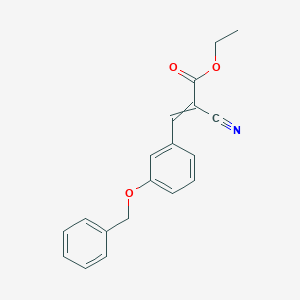
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)
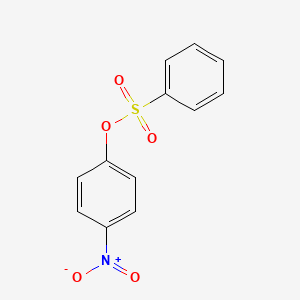
![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)




